Tenofovir Disoproxil USP RC A/Tenofovir Disoproxil (S)-Isomer

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

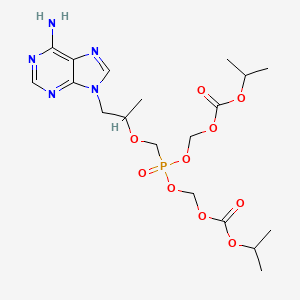

Tenofovir Disoproxil USP RC A, also known as Tenofovir Disoproxil (S)-Isomer, is a prodrug of tenofovir, an acyclic nucleoside phosphonate diester analog of adenosine monophosphate. It is primarily used as an antiretroviral medication for the treatment of HIV-1 infection and chronic hepatitis B. Tenofovir Disoproxil is marketed under the brand name Viread and is often used in combination with other antiretroviral agents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tenofovir Disoproxil involves the conversion of tenofovir to its diester form. The diethyl phosphonate group of tenofovir is converted to its acid using trimethylsilyl chloride in the presence of sodium bromide. The resulting compound is then alkylated with the appropriate chloromethyl ether derivative to form Tenofovir Disoproxil .

Industrial Production Methods

Industrial production of Tenofovir Disoproxil typically involves large-scale synthesis using the aforementioned synthetic routes. The compound is often purified as its fumarate salt to enhance its stability and solubility .

Análisis De Reacciones Químicas

Types of Reactions

Tenofovir Disoproxil undergoes several types of chemical reactions, including:

Hydrolysis: The diester form of Tenofovir Disoproxil is hydrolyzed to tenofovir in vivo.

Phosphorylation: Tenofovir is subsequently phosphorylated by cellular enzymes to form tenofovir diphosphate, the active metabolite

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of esterases in the gut and plasma.

Phosphorylation: Involves cellular kinases that convert tenofovir to its diphosphate form

Major Products Formed

Tenofovir: The primary product formed from the hydrolysis of Tenofovir Disoproxil.

Tenofovir Diphosphate: The active metabolite formed through phosphorylation

Aplicaciones Científicas De Investigación

Tenofovir Disoproxil has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with enzymes.

Biology: Investigated for its effects on viral replication and cellular processes.

Medicine: Extensively used in the treatment and prevention of HIV-1 and chronic hepatitis B. .

Industry: Employed in the development of combination antiretroviral therapies and as a reference standard in pharmaceutical quality control

Mecanismo De Acción

Tenofovir Disoproxil exerts its effects by selectively inhibiting viral reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV. Upon administration, Tenofovir Disoproxil is hydrolyzed to tenofovir, which is then phosphorylated to tenofovir diphosphate. This active metabolite competes with the natural substrate deoxyadenosine 5’-triphosphate and incorporates into viral DNA, causing chain termination. This inhibits viral replication and reduces viral load .

Comparación Con Compuestos Similares

Similar Compounds

Tenofovir Alafenamide: A newer prodrug of tenofovir with improved pharmacokinetics and reduced toxicity.

Emtricitabine: Often used in combination with Tenofovir Disoproxil for enhanced antiretroviral efficacy.

Lamivudine: Another nucleoside reverse transcriptase inhibitor used in combination therapies

Uniqueness

Tenofovir Disoproxil is unique due to its high efficacy in inhibiting viral replication and its ability to be used in both treatment and prevention of HIV and hepatitis B. Its prodrug form enhances its bioavailability and allows for effective oral administration .

Propiedades

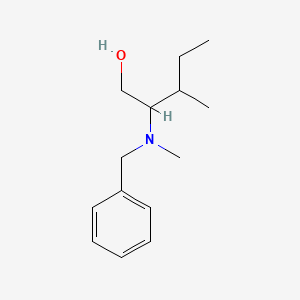

IUPAC Name |

[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N5O10P/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVZFKDSXNQEJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N5O10P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861494 |

Source

|

| Record name | Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] ({[1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate](/img/structure/B13401848.png)

![2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B13401861.png)

![tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B13401899.png)

![1-[3-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B13401914.png)

![dideuterio-[(4S)-4,5,5-trideuterio-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13401921.png)

![[2-(7-Carboxy-5-oxohept-6-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13401929.png)